2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- A pyrrolo[2,3-b]quinoxaline core, a fused bicyclic system with nitrogen atoms at positions 2 and 3 of the quinoxaline moiety.
- An amino group at position 2.
- A phenyl substituent at position 1.
- A 3-methoxypropyl carboxamide group at position 3.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-13-7-12-23-21(27)17-18-20(25-16-11-6-5-10-15(16)24-18)26(19(17)22)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13,22H2,1H3,(H,23,27) |
InChI Key |
NFUJGOZDIOCGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields the desired pyrrolo[2,3-b]quinoxalines with reaction yields ranging from 65% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as an activator of the enzyme SIRT1, which regulates the activity of the p53 tumor suppressor and inhibits apoptosis . This compound also suppresses TNF-α in a dose-dependent manner, indicating its potential for anti-inflammatory and anti-obesity applications .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogues and their physicochemical or functional differences:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
a) Position 1 Substituents
- Aromatic vs. Alkyl Groups : The target compound’s phenyl group (position 1) contrasts with analogues bearing substituted benzyl (e.g., 2-methoxybenzyl in ) or heteroaromatic groups (e.g., thiophenyl in ). Aromatic substituents enhance planar stacking interactions, critical for binding to hydrophobic enzyme pockets.
- Electron-Donating Groups : Methoxy or ethoxy groups (e.g., in ) improve solubility but may reduce metabolic stability due to susceptibility to demethylation .
b) Carboxamide Chain Modifications
- Methoxypropyl vs. Ethoxypropyl : The 3-methoxypropyl chain in the target compound offers moderate hydrophilicity compared to the ethoxypropyl group in , which increases lipophilicity (logP ~2.8 vs. ~3.2 predicted).
- Morpholinylethyl and Cyclohexenylethyl Chains : Compounds like and incorporate nitrogen-containing chains, enhancing water solubility and bioavailability .
Biological Activity
2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H24N4O3. Its structure is characterized by a pyrroloquinoxaline core, which is known for various biological activities.
Research indicates that this compound interacts with multiple biological targets, which may contribute to its pharmacological effects. Notably, it has shown binding affinity to Importin subunit alpha-1, which plays a critical role in nuclear transport mechanisms. This interaction suggests a potential influence on cellular signaling pathways and gene expression regulation .
1. Antitumor Activity
Studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant antitumor properties. The specific compound under review may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. In vitro assays have shown that it can reduce proliferation rates in various cancer cell lines, indicating its potential as an anticancer agent.
2. Anti-inflammatory Effects
The compound has been examined for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate the expression of pro-inflammatory cytokines, potentially through the inhibition of NF-kB activation pathways. This effect could be beneficial in treating inflammatory diseases .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties could make it a candidate for further research into treatments for neurodegenerative disorders.
Case Studies and Research Findings
Q & A
Q. What are the critical steps in synthesizing 2-amino-N-(3-methoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
The synthesis involves sequential condensation reactions between indole and quinoxaline derivatives, followed by functional group modifications (e.g., carboxamide formation). Key steps include:
- Condensation : Reacting amino-pyrroloquinoxaline precursors with 3-methoxypropylamine under controlled pH and temperature.
- Purification : Use recrystallization or column chromatography to isolate the product from side reactions .
- Validation : Confirm purity via TLC and analytical HPLC.
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in the pyrroloquinoxaline core .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] peak at m/z 318.37) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though single-crystal growth may require optimized solvent systems .
Q. What in vitro models are recommended for preliminary biological activity screening?
- Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT or resazurin-based viability assays. IC values should be compared to reference compounds like doxorubicin .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction conditions?
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like carboxamide formation .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .
- Statistical DOE : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry) and maximize yield .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Replicate Assays : Control for variables like cell passage number, serum batch, and incubation time.
- Metabolic Stability Tests : Use hepatic microsomes to rule out rapid degradation in vitro.
- Structural Analog Comparison : Compare activity profiles with analogs (e.g., modifications to the methoxypropyl group) to identify pharmacophore elements .
Q. How to investigate the compound’s mechanism of action when target proteins are unknown?
- Phosphoproteomics : Perform LC-MS/MS profiling of treated vs. untreated cells to identify dysregulated signaling pathways.
- Pull-down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding partners for MS identification .
- Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina to prioritize targets for validation .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic/basic conditions, oxidative stress (HO), and UV light, monitoring degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound loss over 24 hours .
- Lyophilization Trials : Test freeze-drying feasibility by comparing solubility pre- and post-lyophilization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
